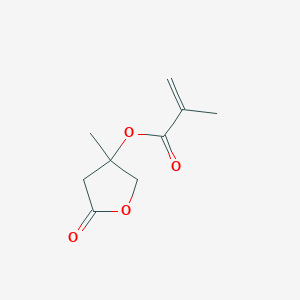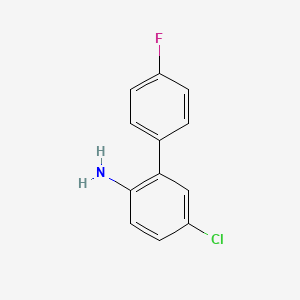
2-(3,4,5-Trifluorophenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3,4,5-Trifluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further bonded to a cyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)cyclohexanol typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexanone.
Reduction: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,4,5-Trifluorophenyl)cyclohexanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
作用機序
The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclohexanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated phenyl ring and hydroxyl group. These interactions may lead to changes in the activity of the target molecules, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 2-(2,4,6-Trifluorophenyl)cyclohexanol
- 2-(3,5-Difluorophenyl)cyclohexanol
- 2-(4-Fluorophenyl)cyclohexanol
Comparison
2-(3,4,5-Trifluorophenyl)cyclohexanol is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its less fluorinated analogs. Additionally, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be advantageous in drug development .
特性
分子式 |
C12H13F3O |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
2-(3,4,5-trifluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4H2 |
InChIキー |
QHRKMVMQTVIBJN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC(=C(C(=C2)F)F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Oxirane, [3-(4-chlorophenyl)propyl]-](/img/structure/B8672274.png)










![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)


